molecular formula C6H2N4O3 B15241291 7-Nitroimidazo[4,5-c]-pyridin-2-one

7-Nitroimidazo[4,5-c]-pyridin-2-one

Cat. No.: B15241291
M. Wt: 178.11 g/mol
InChI Key: SUVXDQVQESQNNN-UHFFFAOYSA-N
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Description

7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family This compound is characterized by the presence of a nitro group at the 7th position and a keto group at the 2nd position of the imidazo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a nitro-substituted aldehyde, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the imidazo[4,5-c]pyridine ring system .

Industrial Production Methods

Industrial production of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted imidazo[4,5-c]pyridine compounds .

Scientific Research Applications

7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target enzymes, receptors, or DNA, disrupting normal cellular functions and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 7th position and the keto group at the 2nd position makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H2N4O3

Molecular Weight

178.11 g/mol

IUPAC Name

7-nitroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H2N4O3/c11-6-8-3-1-7-2-4(10(12)13)5(3)9-6/h1-2H

InChI Key

SUVXDQVQESQNNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=O)N=C2C=N1)[N+](=O)[O-]

Origin of Product

United States

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